Win 55212-2

Descripción general

Descripción

WIN 55212-2, también conocido como ®-(+)-WIN 55212, es un agonista sintético del receptor cannabinoide. Es un miembro de la clase de compuestos aminoalquilindol y es conocido por su alta afinidad por los receptores cannabinoides CB1 y CB2. Este compuesto ha sido ampliamente estudiado por sus posibles efectos terapéuticos, incluidas sus propiedades analgésicas y antiinflamatorias .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de WIN 55212-2 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción normalmente implican el uso de bases fuertes y disolventes orgánicos a temperaturas controladas .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando técnicas de purificación avanzadas como la cromatografía y la recristalización para garantizar que el producto final cumpla con las especificaciones requeridas .

Análisis De Reacciones Químicas

Tipos de reacciones

WIN 55212-2 se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de derivados oxidados, que pueden tener diferentes propiedades farmacológicas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la molécula, alterando potencialmente su actividad.

Sustitución: Las reacciones de sustitución, particularmente en las porciones de indol o naftoilo, pueden producir una gama de análogos con diferentes afinidades por los receptores cannabinoides

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio y varios nucleófilos para reacciones de sustitución. Las condiciones a menudo implican temperaturas específicas, disolventes y catalizadores para lograr las transformaciones deseadas .

Principales productos formados

Los principales productos formados a partir de estas reacciones son típicamente análogos de this compound con perfiles farmacológicos modificados. Estos análogos son valiosos para estudiar las relaciones estructura-actividad y desarrollar nuevos agentes terapéuticos .

Aplicaciones Científicas De Investigación

WIN 55212-2 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia para estudiar las interacciones con el receptor cannabinoide y desarrollar nuevos cannabinoides sintéticos.

Biología: this compound se emplea en la investigación del sistema endocannabinoide, incluido su papel en la modulación del dolor, la regulación del apetito y la neuroprotección.

Medicina: El compuesto se investiga por sus posibles efectos terapéuticos en condiciones como el dolor crónico, la inflamación y las enfermedades neurodegenerativas.

Industria: This compound se utiliza en el desarrollo de nuevos productos farmacéuticos y como herramienta para estudiar la farmacología de los receptores cannabinoides .

Mecanismo De Acción

WIN 55212-2 ejerce sus efectos uniéndose y activando los receptores cannabinoides CB1 y CB2. Esta activación conduce a la modulación de varias vías de señalización, incluida la inhibición de la adenilato ciclasa, la activación de las quinasas de proteínas activadas por mitógenos (MAPK) y la regulación de los canales iónicos. Estos objetivos moleculares y vías están involucrados en los efectos analgésicos, antiinflamatorios y neuroprotectores del compuesto .

Comparación Con Compuestos Similares

Compuestos similares

- WIN 48,098 (Pravadolina)

- WIN 54,461 (6-Bromopravadolina)

- WIN 55,225 (JWH-200)

- WIN 56,098

Singularidad

WIN 55212-2 es único entre estos compuestos debido a su alta afinidad y selectividad por los receptores CB1 y CB2. También exhibe una función moduladora dual, bloqueando selectivamente los canales de potasio rectificadores internos acoplados a proteínas G (GIRK1/2), una característica no descrita para otros cannabinoides típicos .

Actividad Biológica

WIN 55212-2, a synthetic cannabinoid, is recognized for its potent agonistic effects on cannabinoid receptors, particularly CB1 and CB2. Its biological activity extends beyond traditional cannabinoid effects, influencing various physiological processes and cellular mechanisms. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound, including its impact on inflammation, neuroprotection, cancer cell viability, and gastrointestinal functions.

This compound operates primarily through the activation of cannabinoid receptors, which are part of the endocannabinoid system. However, it also exhibits unique properties that influence other cellular pathways:

- CB1 and CB2 Agonism : this compound acts as a full agonist at both CB1 and CB2 receptors, leading to various downstream effects including modulation of neurotransmitter release and immune response suppression .

- Golgi Apparatus Disruption : Research indicates that WIN can disrupt the Golgi apparatus in both neuronal and non-neuronal cells. This effect occurs at nanomolar concentrations and is independent of CB1 signaling, suggesting alternative pathways are involved in its action .

- Inhibition of Inflammatory Responses : WIN has been shown to reduce inflammatory markers and enhance cell viability in astrocytes exposed to amyloid beta peptides, indicating potential neuroprotective effects relevant to neurodegenerative diseases .

Effects on Inflammation and Neuroprotection

This compound has demonstrated significant anti-inflammatory properties:

- Astrocytic Response : In cultured astrocytes, WIN pretreatment prevented Aβ1-42-induced decreases in cell viability and inflammatory mediator levels (e.g., TNF-α and IL-1β) while enhancing antioxidant enzyme expression (Cu/Zn SOD) .

- Neuroprotection : Studies suggest that WIN may protect against neuronal death by modulating oxidative stress and inflammatory responses in models of Alzheimer's disease .

Impact on Cancer Cell Viability

This compound has been explored for its potential therapeutic effects in cancer treatment:

- Induction of Apoptosis : In various cancer cell lines, including prostate cancer cells (LNCaP), WIN treatment has resulted in increased cell death associated with apoptosis. The mechanism involves DNA fragmentation and activation of caspases .

- Dose-Dependent Effects : The cytotoxicity of WIN is dose-dependent; higher concentrations (e.g., 20 µM) lead to significantly greater reductions in cell viability compared to lower doses .

Gastrointestinal Effects

This compound also influences gastrointestinal physiology:

- Gastric Acid Secretion : In studies involving rat models, WIN reduced pentagastrin-induced gastric acid secretion through CB1 receptor activation. This effect was not observed with histamine-induced secretion, indicating a selective action .

Summary Table of Biological Activities

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study examined the effects of this compound on cultured astrocytes exposed to amyloid beta peptides. Results showed that WIN significantly improved cell viability and reduced inflammatory markers compared to untreated controls.

Case Study 2: Cancer Cell Viability

In a controlled experiment with LNCaP prostate cancer cells, treatment with WIN at concentrations of 10 µM and 20 µM led to a marked increase in apoptosis indicators, demonstrating its potential as an anti-cancer agent.

Propiedades

IUPAC Name |

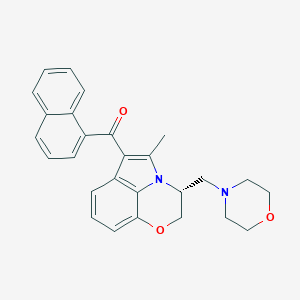

[(11R)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O3/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28/h2-11,20H,12-17H2,1H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVHOQAKMCMIIM-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C3N1[C@@H](COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40894849 | |

| Record name | WIN 55,212-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131543-22-1 | |

| Record name | Win 55212-2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131543-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Win 55212-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131543221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WIN 55212-2 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13950 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | WIN 55,212-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WIN-55212-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H31GI9502 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.